Product packaging for Geodin(Cat. No.:CAS No. 16517-11-6; 427-63-4)

Geodin

Cat. No.: B2987549
CAS No.: 16517-11-6; 427-63-4
M. Wt: 399.18
InChI Key: LUBKKVGXMXTXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geodin is a secondary metabolite belonging to the griseofulvin family, isolated from the marine-derived fungus Aspergillus sp. . This compound features a grisan backbone and has demonstrated a range of interesting biological activities in research settings . Recent semisynthetic studies have designed and evaluated a series of this compound derivatives, significantly enhancing its bioactivity profile . A key finding is that specific fluorinated benzyl derivatives of this compound exhibit potent insecticidal activity against the agricultural pest Helicoverpa armigera Hübner, with one compound (15) showing an IC50 value of 89 μM, comparable to the positive control azadirachtin . Furthermore, certain chlorinated and cyanated derivatives have shown strong antibacterial activity against Staphylococcus aureus and Aeromonas salmonicida , with MIC values in the low micromolar range (1.15–4.93 μM) . Preliminary structure-activity relationship (SAR) studies indicate that chemical modification, particularly the introduction of halogenated benzyl groups at the 4-OH position, is a critical factor for enhancing both insecticidal and antibacterial activities . This makes this compound and its derivative library a highly valuable chemical scaffold for researchers investigating new modes of action for agrochemical and antimicrobial agents. This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12Cl2O7 B2987549 Geodin CAS No. 16517-11-6; 427-63-4

Properties

IUPAC Name

methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBKKVGXMXTXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962632
Record name Methyl 5,7-dichloro-4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427-63-4
Record name Methyl 5,7-dichloro-4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Geodin is a secondary metabolite that exhibits a range of biological activities, including antimicrobial, antiviral, and cytotoxic properties . It is a compound produced by various organisms, notably marine-derived fungi like Aspergillus sp. and filamentous fungi such as A. terreus . Research has explored this compound's potential in various applications, from pharmaceutical to agricultural domains.

Biological Activities and Applications

  • Antimicrobial Activity: this compound displays antimicrobial properties . Derivatives of this compound have demonstrated strong antibacterial activity against Staphylococcus aureus and Aeromonas salmonicida, with some derivatives exhibiting minimum inhibitory concentration (MIC) values in the range of 1.15–4.93 μM .
  • Insecticidal Activity: this compound has shown weak insecticidal activity, which can be enhanced through structural modifications . Semisynthetic derivatives of this compound have been developed and evaluated for insecticidal activity against Helicoverpa armigera Hübner, with some showing comparable activity to positive controls like azadirachtin .
  • Glucose Uptake Stimulation: this compound has been identified as a stimulator of glucose uptake in rat adipocytes .
  • Antiviral and Cytotoxic Activities: this compound exhibits antiviral and cytotoxic activities, indicating its potential use in cancer research .

Production and Biosynthesis

The production of this compound can be influenced by environmental conditions such as salt concentration . The this compound gene cluster, involved in its biosynthesis, has been transferred from A. terreus to A. nidulans to study its genetic basis . Genetic analysis suggests that the this compound gene cluster spans 25 kb and contains 13 putative ORFs .

Geotechnical Applications

This compound is also the name of a geotechnical data management software used for creating geodatabases and visualizing subsurface conditions . It is applied in various geotechnical and environmental projects, including wind farm and infrastructure investigations, urban information systems, water monitoring, land reclamation, and tunnel monitoring .

Geoscience Application

Comparison with Similar Compounds

Dihydrogeodin and Sulochrin

  • Structural Relationship: Dihydrothis compound is the non-oxidized precursor of this compound, while Sulochrin lacks the spirocyclic ring and halogenation .
  • Bioactivity : Neither compound stimulates glucose uptake in adipocytes, highlighting the necessity of this compound’s oxidized spiro structure for activity .
  • Biosynthetic Role : Dihydrothis compound is converted to this compound via dihydrothis compound oxidase (a copper-dependent enzyme), while Sulochrin serves as a branch-point intermediate for asterric acid biosynthesis .

Asterric Acid and Pestheic Acid

  • Structural Features : Both are diphenyl ethers. Asterric acid lacks this compound’s spiro ring, while pestheic acid contains a chlorinated isosulochrin backbone .
  • Biosynthesis :
    • Asterric acid is derived from the this compound pathway via retro-aldol cleavage of bisdechlorothis compound .
    • Pestheic acid shares biosynthetic enzymes (e.g., DHGO-like oxidases) with this compound but originates from a distinct gene cluster in Pestalotiopsis species .
  • Bioactivity : Asterric acid’s role is poorly characterized, while pestheic acid acts as a plant growth regulator .

Erdins

  • Structure : Erdins are hydrolyzed derivatives of this compound, lacking the ester moiety .
  • Bioactivity : Erdins are inactive in glucose uptake assays, emphasizing the importance of this compound’s ester group for target binding .

Halogenated Analogues

  • Synthetic Derivatives : Bromine or iodine substitutions at this compound’s aromatic rings enhance antibacterial activity (e.g., MIC values of 4.62–9.23 µM against A. salmonicida) .
  • SAR Insights : Larger substituents (e.g., benzyl ethers) reduce glucose uptake activity, whereas halogen atoms improve cell permeability and target affinity .

Key Data Tables

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Structure Source Key Bioactivity Biosynthetic Link to this compound
This compound Spirocyclic diphenyl ether A. terreus, P. glabrum Glucose uptake stimulation, antibacterial Core product of ged cluster
Dihydrothis compound Non-spiro, reduced form P. glabrum Inactive Precursor via dihydrothis compound oxidase
Sulochrin Linear diphenyl ether A. terreus Inactive Branch point to asterric acid
Asterric Acid Diphenyl ether A. terreus Undefined Retro-aldol cleavage product
Pestheic Acid Chlorinated isosulochrin Pestalotiopsis spp. Plant growth regulation Convergent DHGO-like enzymes
Erdins Hydrolyzed ester derivative Synthetic Inactive Hydrolysis product of this compound

Table 2: SAR Findings for this compound Analogues

Modification Bioactivity Trend (vs. This compound) Key Reference
Bromine/Iodine substitution ↑ Antibacterial activity
Methyl/benzyl ethers ↓ Glucose uptake stimulation
Carboxylic acid (erdin) Loss of activity
Cis-spiro configuration Retained activity

Mechanistic and Genomic Insights

  • Biosynthesis : The this compound gene cluster (ged) in A. terreus includes a PKS (ATEG_08451), halogenase (ATEG_08460), and transcription factor (ATEG_08453) essential for pathway activation . Heterologous expression in A. nidulans confirmed cluster functionality .
  • Divergent Pathways : Sulochrin’s fate depends on halogenase activity—absence leads to asterric acid instead of this compound .

Q & A

Q. What methodologies are recommended for quantifying Geodin in fungal cultures?

this compound quantification typically employs UPLC® with photodiode array (PDA) detection at λ = 280 nm, validated against standard solutions prepared in acetonitrile/water (1:1 v/v). For trace analysis, LC-MS/MS in negative electrospray ionization mode (m/z = 331.086 for asterric acid) is used, with calibration curves derived from commercial standards . Co-eluting metabolites (e.g., terrein) require chromatographic separation optimization to avoid interference .

Q. What are the key enzymatic steps in this compound biosynthesis?

The pathway involves:

  • Polyketide synthase (PKS) : Generates the octaketide backbone (e.g., emodin anthrone) .
  • O-Methyltransferase : Catalyzes methylation at C-5' (shared with sulochrin biosynthesis) .
  • Halogenase (GedL) : Introduces chlorine atoms, critical for bioactivity .
  • Dihydrothis compound oxidase : Finalizes the spirocyclic structure . Pathway intermediates (e.g., asterric acid) are monitored via shared precursor pools .

Q. What analytical techniques confirm this compound structural identity?

High-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., Δm/z = 14.0157 between (+)-geodin and (+)-erdin) confirms structural relationships . Photodiode array spectra (λ = 280 nm) and NMR cross-validate purity, while gene knockout strains (e.g., gedCΔ) verify biosynthetic origins .

Q. What are common challenges in reproducing this compound yields across experimental setups?

Variability arises from strain-specific co-culture interactions (e.g., A. terreus/P. rubens yields 48.9 mg/L vs. 20 mg/L in controls) and carbon source optimization (e.g., glycerol-lactose mixtures enhance acetyl-CoA pools for lovastatin/Geodin trade-offs) . Standardized media preconditioning and triplicate bioreactor runs mitigate inconsistencies .

Advanced Research Questions

Q. How can co-culturing strategies enhance this compound production?

Co-culturing A. terreus with Penicillium rubens upregulates the octaketide pathway, increasing this compound titers by 2.4× via unknown interspecies signaling molecules . Metabolite profiling (e.g., questin accumulation in gedLΔ strains) identifies cross-talk nodes . However, asterric acid suppression in A. terreus/M. racemosus co-cultures suggests competitive pathway regulation .

Q. What genetic engineering approaches are used to study this compound biosynthesis?

  • Gene knockout : gedCΔ (PKS disruption) eliminates this compound, redirecting flux to lovastatin (+80% yield) .
  • Heterologous expression : Transferring the This compound cluster to A. nidulans confirms cluster functionality, with gedR (transcription factor) activating downstream genes .
  • Promoter engineering : Introducing strong constitutive promoters (e.g., gpdA) in A. nidulans improves heterologous this compound titers 3× .

Q. How does this compound biosynthesis pathway disruption affect secondary metabolite profiles?

Disrupting gedC (PKS) in A. terreus reduces acetyl-CoA consumption, increasing malonyl-CoA availability for lovastatin biosynthesis . Conversely, gedLΔ strains accumulate sulochrin (a methyltransferase substrate), highlighting branch-point regulation . Dual-pathway modeling (e.g., FBA) predicts carbon reallocation efficiency .

Q. What are the cytotoxic mechanisms of this compound derivatives against cancer cells?

this compound derivatives (e.g., 5,7-dichloro-4-hydroxy variants) inhibit A549 (lung) and HepG2 (liver) cancer lines (IC₅₀ = 8–12 μM) via PAI-1 inhibition , disrupting plasminogen activation and metastasis . SAR studies show chloro-substitutions at C-5/C-7 enhance cytotoxicity 2× vs. non-halogenated analogs .

Q. How do transcription factors regulate this compound biosynthetic gene clusters?

GedR (cluster-encoded TF) represses seven genes in the This compound cluster, including gedC (PKS), but cannot activate the mdp monodictyphenone cluster . Chromatin immunoprecipitation (ChIP-seq) identifies GedR binding motifs upstream of gedL (halogenase), suggesting feedback inhibition under high chloride conditions .

Q. What statistical approaches validate this compound production data in bioreactor studies?

Power calculations (α = 0.05, β = 0.2) determine triplicate sample sizes, while ANOVA with Tukey’s HSD test analyzes yield variances across strains/conditions . For LC-MS data, principal component analysis (PCA) discriminates metabolic fingerprints between co-cultures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geodin
Reactant of Route 2
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